8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline ring, makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as tetrahydrofuran. The reaction is typically carried out under reflux conditions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides. This leads to an increase in intracellular levels of cyclic AMP or cyclic GMP, which can modulate various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 8-ethoxy-5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- 8-ethoxy-5-(2-chlorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Uniqueness
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group and the fluorophenylmethyl group can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-2-30-19-12-13-23-20(14-19)25-21(24(27-28-25)17-8-4-3-5-9-17)16-29(23)15-18-10-6-7-11-22(18)26/h3-14,16H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZOPMIDURKDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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